![molecular formula C22H16Cl2N4OS B2726761 3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one CAS No. 478077-67-7](/img/structure/B2726761.png)

3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

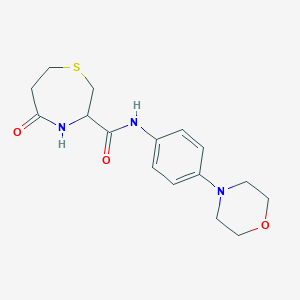

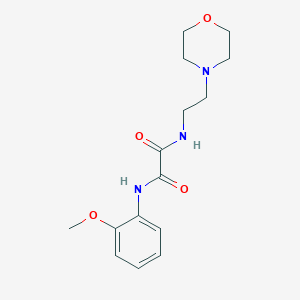

The compound contains several functional groups including a pyrimidine ring, a pyridazine ring, and a dichlorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains a pyrimidine ring and a pyridazine ring, both of which are aromatic and contribute to the stability of the molecule. The dichlorophenyl group is an electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the aromatic rings or at the functional groups attached to these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity .Scientific Research Applications

Pyridazinone Compounds

Pyridazinone derivatives, including compounds structurally similar to "3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one," have been identified as potent and selective inhibitors of COX-2. These compounds show significant anti-inflammatory potency, improved aqueous solubility, and enhanced gastric safety compared to known COX-2 inhibitors like celecoxib and rofecoxib. Their ability to reduce prostaglandin E2 production, edema, and nociception, alongside significant reductions in bone loss and soft tissue destruction, positions them as promising candidates for treating pain and inflammation associated with arthritis (Asif, 2016).

Pyrimidine Derivatives

Pyrimidine derivatives are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted pyrimidine derivatives through one-pot multicomponent reactions using diverse catalysts has been a significant area of research. These derivatives have wide applicability, including their role as intermediates in synthesizing biologically active molecules, highlighting the importance of pyrimidine scaffolds in drug discovery and development (Parmar, Vala, & Patel, 2023).

Optoelectronic Applications

Research into quinazolines and pyrimidines, which share some structural similarities with the compound of interest, has extended into the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, have been found valuable for creating novel optoelectronic materials. Their application in luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcases their potential in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4OS/c1-14-2-6-17(7-3-14)28-11-9-20(29)21(27-28)19-8-10-25-22(26-19)30-13-15-4-5-16(23)12-18(15)24/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIFVURJWVUCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)